Product packaging for Sofosbuvir impurity B(Cat. No.:)

Sofosbuvir impurity B

Cat. No.: B1150401
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-OZMUOUHISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs) Research

Pharmaceutical impurities are extraneous chemical substances that remain in an active pharmaceutical ingredient (API) or develop during manufacturing or storage. cymitquimica.com The presence of these unwanted materials, even in trace amounts, can significantly impact the safety, efficacy, and quality of the final drug product. globalresearchonline.netcontractpharma.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. nih.gov According to these guidelines, impurities present above a certain threshold (typically 0.1% for doses less than 2 g/day ) must be identified and characterized. nih.gov This underscores the critical importance of impurity profiling in pharmaceutical research and development to ensure patient safety and product consistency. pharmaffiliates.com The nature and quantity of impurities are influenced by various factors, including the synthetic route, reaction conditions, quality of starting materials, and purification processes. globalresearchonline.net

Overview of Nucleoside Analogues and their Impurity Challenges in Pharmaceutical Development

Nucleoside analogues are a class of compounds that are structurally similar to naturally occurring nucleosides and are widely used as antiviral and anticancer agents. nih.govchromatographyonline.com Their mechanism of action often involves interfering with the synthesis of viral or cellular DNA or RNA. chromatographyonline.com However, the synthesis of these complex molecules is often challenging, leading to the formation of various impurities. nih.govresearchgate.net These impurities can include by-products from side reactions, unreacted starting materials, and degradation products. nih.gov The structural similarity between the desired nucleoside analogue and its impurities can make separation and purification difficult. nih.govchromatographyonline.com Furthermore, the low concentration of the main product and the presence of a complex matrix of by-products pose significant challenges for the development of high-quality nucleoside analogue drugs. nih.gov

Contextualization of Sofosbuvir (B1194449) as an Antiviral Nucleotide Prodrug in Chemical Synthesis and Stability Studies

Sofosbuvir is a potent nucleotide analogue inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is a prodrug that is metabolized in the liver to its active triphosphate form, which then acts as a chain terminator during viral RNA replication. scirp.org The synthesis of sofosbuvir is a multi-step process involving several chemical transformations. europa.eu Due to its complex chiral structure with six stereogenic centers, the potential for impurity formation is significant. europa.eu Stability studies are crucial to understand how the drug substance degrades under various stress conditions such as acid, base, oxidation, heat, and light. ijper.orgoup.com These studies help in identifying potential degradation products and establishing appropriate storage conditions and shelf-life for the drug product. oup.com

Research Scope and Objectives Pertaining to Sofosbuvir Impurity B

This compound is identified as a process-related impurity of sofosbuvir, meaning it can arise during the synthesis or degradation of the active pharmaceutical ingredient. Given the stringent regulatory requirements for impurity control, the primary research objectives concerning this compound are:

Identification and Characterization: To definitively determine the chemical structure of this compound.

Formation Pathway: To understand the mechanisms and conditions that lead to the formation of this impurity.

Analytical Method Development: To develop and validate sensitive and specific analytical methods for the detection and quantification of this compound in the drug substance and product.

Control Strategies: To establish effective control measures throughout the manufacturing process to minimize the level of this compound in the final product.

Chemical Compound Information

Compound Name
Sofosbuvir
This compound
Ribavirin
Ledipasvir
Daclatasvir
Velpatasvir
Voxilaprevir
GS-331007
GS-461203
p-aminophenol
Paracetamol
Chloro Sofosbuvir
(R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403)
(S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate
(S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid
(S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate

This compound: Key Data

ParameterValueReference
Molecular Formula C₂₂H₂₉FN₃O₉P
Molecular Weight 529.45 g/mol medchemexpress.com
IUPAC Name propan-2-yl (2S)-2-[[[(2R,3R,4R,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Nature Process-related impurity and potential degradation product
Typical Limit in Formulations ≤0.15%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O9P B1150401 Sofosbuvir impurity B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20-,22+,36-/m0/s1

InChI Key

TTZHDVOVKQGIBA-OZMUOUHISA-N

Origin of Product

United States

Formation Pathways and Mechanistic Elucidation of Sofosbuvir Impurity B

Impurity Genesis during Sofosbuvir (B1194449) Chemical Synthesis

The manufacturing process of Sofosbuvir is a complex, multi-step synthesis where the potential for impurity formation is significant. europa.eu Impurity B is recognized as a process-related impurity, meaning it can be generated from starting materials or as a byproduct of the chemical reactions involved. evitachem.com

The synthesis of Sofosbuvir involves several intermediates, and the purity of these precursors is paramount. europa.eu Impurities in the starting materials or those formed in early synthetic steps can be carried through the process, potentially leading to the formation of final product impurities like Impurity B. The multi-step nature of the synthesis, often involving six or more distinct chemical transformations, provides multiple opportunities for the introduction or creation of such precursor-related substances. evitachem.comeuropa.eu Regulatory guidelines require careful characterization and control of all potential and actual impurities with respect to their origin. europa.eu

Side reactions during critical stages of the Sofosbuvir synthesis are a direct cause of Impurity B formation. A key challenge in the synthesis is achieving regioselectivity during the phosphorylation of the nucleoside's hydroxyl groups. acs.org Unwanted phosphorylation at the 3'-hydroxyl group can compete with the desired 5'-phosphorylation, leading to the generation of byproducts, including 3',5'-bisphosphorylation impurities. acs.org This lack of complete selectivity is a common source of reduced reaction efficiency and complicates the purification process. acs.org

Furthermore, other steps in the synthesis can contribute to impurity formation. For instance, the overuse of certain reagents, such as using benzoyl chloride in molar ratios greater than 1:10, can lead to over-benzoylation, generating a different set of impurities and reducing the yield of the desired product.

The choice of reagents and catalysts has a profound impact on the impurity profile of the final Sofosbuvir product.

Bases and Solvents : The selection of an alkali agent in cyclization steps is critical. Potassium tert-butoxide is often preferred over alternatives due to its better solubility in methanol, which helps minimize side reactions.

Condensation Reagents : The use of specific reagents during the condensation step significantly affects impurity levels. Processes using tertiary butyl magnesium chloride have been noted to form process-related impurities. google.com In contrast, an improved process utilizes Magnesium di-tertiary butoxide, which has been found to minimize the formation of such impurities and side products, leading to Sofosbuvir with a purity greater than 99.5%. google.com

Lewis Acid Catalysts : In optimizing the phosphorylation step, various Lewis acids have been studied. While titanium, boron, calcium, and iron species showed little reactivity, diethylzinc (B1219324) restored coupling activity. acs.org The use of trimethylaluminum (B3029685) was found to vastly improve regioselectivity to a 55:1 ratio, although it came at the expense of diastereoselectivity. acs.org

Strict control over reaction parameters is also essential. For example, methanesulfonylation is an exothermic reaction that requires the temperature to be maintained below 30°C to prevent the decomposition of the sulfonate ester, which could otherwise reduce the yield by 15–20%.

Comparative Analysis of Synthetic Methods
ParameterSix-Step SynthesisCondensation Method with Mg(OtBu)₂
Starting MaterialIntermediate ISofosbuvir Intermediate
Key ReagentTriethylamine, KOtBuMg(OtBu)₂
Solvent SystemToluene, MethanolTHF, Ethyl Acetate, Sodium Carbonate
Purity (HPLC)>98%>99.5%

Data sourced from patent information describing synthetic routes.

Sofosbuvir is a chiral molecule with six stereogenic centers, including a phosphorus atom, and is produced as a specific diastereomer (the Sp-isomer, also known as PSI-7977). europa.eucore.ac.ukgoogle.com This specific isomer is approximately 10 times more active than its Rp-diastereomer (PSI-7976). core.ac.uk

A primary challenge in the synthesis is controlling the stereochemistry at the phosphorus center during phosphorylation. acs.org An unselective phosphorylation can produce a 1:1 mixture of the Sp and Rp diastereomers. acs.org The formation of Impurity B and other related substances is therefore closely linked to the stereochemical control of this reaction. The development of diastereoselective approaches, often using chiral phosphorylating agents, is crucial to maximize the yield of the desired Sp-isomer and minimize the formation of the less active Rp-isomer and other stereochemically related impurities. acs.org

Degradation-Induced Formation of Sofosbuvir Impurity B

Beyond the synthesis process, Sofosbuvir can degrade under certain conditions to form impurities, including Impurity B. evitachem.com This is a critical factor for determining the drug's shelf-life and appropriate storage conditions.

Forced degradation studies have demonstrated that Sofosbuvir is susceptible to hydrolysis under both acidic and basic conditions. evitachem.comijper.orgoup.com The molecule is stable under neutral, thermal, and photolytic stress conditions. ijper.orgoup.com

Acidic Hydrolysis : In the presence of acid (e.g., 0.1 N HCl), Sofosbuvir undergoes degradation. ijper.org One study reported 23% degradation after 6 hours of refluxing in 0.1 N HCl at 70°C. ijper.org Another study found 8.66% degradation after 10 hours in 1 N HCl at 80°C. scirp.org This breakdown leads to the formation of Impurity B and other degradation products. evitachem.com The hydrolytic cleavage of the phosphoramidate (B1195095) and carboxyl ester moieties is a key part of this degradation pathway. scirp.orgnih.gov An acid degradation product with a molecular weight of 416.08 and a molecular formula of C16H18FN2O8P has been isolated and characterized. scirp.org

Alkaline Hydrolysis : The drug is even more susceptible to degradation under basic conditions. ijper.org Studies using 0.1 N NaOH showed 50% degradation after 10 hours. ijper.org A separate study with 0.5 N NaOH at 60°C for 24 hours resulted in 45.97% degradation. scirp.org This process also involves the hydrolysis of the ester and phosphoramidate bonds, leading to the formation of multiple degradation products. evitachem.comscirp.org

Summary of Forced Degradation Studies of Sofosbuvir
Stress ConditionReagent/TemperatureDurationExtent of DegradationReference
Acid Hydrolysis0.1 N HCl / 70°C6 hours23% ijper.org
Acid Hydrolysis1 N HCl / 80°C10 hours8.66% scirp.org
Alkaline Hydrolysis0.1 N NaOH / 70°C10 hours50% ijper.org
Alkaline Hydrolysis0.5 N NaOH / 60°C24 hours45.97% scirp.org
Oxidative3% H₂O₂7 days19.02% ijper.org
Thermal50°C21 daysNo degradation ijper.org
PhotolyticSunlight21 daysNo degradation ijper.org

Hydrolytic Degradation Pathways Leading to Impurity B

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, Sofosbuvir is susceptible to hydrolysis, resulting in the formation of this compound. Forced degradation studies have demonstrated that Sofosbuvir degrades in acidic medium. ijper.org One study using 1N HCl at 80°C for 10 hours resulted in a total degradation of 8.66%. scirp.org Another study using 0.1N HCl at 70°C for 6 hours showed 23% degradation. ijper.org The mechanism likely involves the protonation of the phosphoramidate linkage, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of the amino acid ester portion of the molecule, yielding the corresponding phosphonic acid derivative, which is Impurity B.

Base-Catalyzed Hydrolysis Mechanisms

Sofosbuvir is also labile to base-catalyzed hydrolysis. ijper.orgscirp.org Significant degradation has been observed under basic conditions, with one study reporting 45.97% degradation in 0.5N NaOH at 60°C over 24 hours. scirp.org Another investigation found 50% degradation in 0.1N NaOH at 70°C after 10 hours. ijper.org The mechanism in basic media is thought to proceed via the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center of the phosphoramidate. This attack leads to the cleavage of the P-N bond, resulting in the formation of Impurity B and the corresponding amino acid ester.

Oxidative Degradation Pathways Leading to Impurity B

Oxidative conditions can also contribute to the formation of degradation products, including what may be related to Impurity B. Studies have shown that Sofosbuvir degrades when subjected to oxidative stress, such as exposure to hydrogen peroxide. ijper.orgscirp.orgnih.gov One study reported 19.02% degradation after 7 days in 3% hydrogen peroxide. ijper.org Another study observed slight degradation (0.79%) when the drug was dissolved in 30% H2O2 at 80°C for two days. scirp.org The proposed mechanism for oxidative degradation involves the formation of an amine oxide from the tertiary amine in the molecule by hydrogen peroxide. ijper.org It is important to note that while oxidative degradation occurs, the direct pathway to forming the specific structure of Impurity B through oxidation is less clearly defined in the literature compared to hydrolysis.

Photolytic Degradation Pathways Leading to Impurity B

The stability of Sofosbuvir under photolytic stress has been investigated, with conflicting results. Some studies report that Sofosbuvir is stable under photolytic conditions. ijper.orgscirp.org For instance, no degradation was observed when the dry drug was exposed to UV light at 254 nm for 24 hours or when a solution was exposed to direct sunlight for 21 days. ijper.orgscirp.org However, other research indicates that Sofosbuvir is susceptible to photolytic degradation. oup.com One study found that while the solid drug was stable, an aqueous solution of Sofosbuvir showed 70% degradation after 6 hours of exposure to UV light at 254 nm. oup.com The formation of Impurity B specifically through photolytic pathways is not explicitly detailed, but the degradation of the parent compound suggests the potential for various degradants to form.

Thermal Degradation Pathways Leading to Impurity B

Sofosbuvir has generally been found to be stable under thermal stress. ijper.orgscirp.orgoup.com Studies have shown no significant degradation when the drug is exposed to temperatures such as 50°C for 21 days or 80°C for 72 hours. ijper.orgoup.com Another study also confirmed its stability to thermal degradation. scirp.org These findings suggest that thermal degradation is not a primary pathway for the formation of this compound under normal storage and handling conditions.

Comparative Analysis of Solid-State Versus Solution-Phase Degradation Mechanisms

The degradation of Sofosbuvir, and consequently the formation of Impurity B, can differ significantly between the solid state and solution phase. Research has indicated that the impurity profiles of Sofosbuvir in the solid state and in solution are different. researchgate.net Specifically, forced degradation studies have shown that Sofosbuvir may degrade via hydrolysis and oxidation in solution, while it remains stable in the solid state even at elevated temperatures. europa.eu This difference is attributed to the distinct degradation mechanisms that occur in each phase. researchgate.net In the solid state, the mobility of molecules is restricted, which can limit the potential for bimolecular degradation reactions. In solution, however, the drug molecules are more mobile and are in direct contact with potential reactants like water and oxygen, facilitating degradation.

Influence of Process Parameters on Impurity B Formation

The formation of this compound can be influenced by various process parameters during the synthesis of Sofosbuvir. For instance, in an acid-catalyzed methanolysis step of an intermediate, the reaction is conducted at 80°C for 5 hours. In another synthetic route, an alkali-mediated cyclization is carried out for 8-16 hours. The choice of reagents and reaction conditions, such as temperature and time, can impact the generation of impurities. For example, elevated temperatures can promote the decomposition of certain intermediates, potentially reducing the yield of Impurity B. Furthermore, the use of specific reagents like magnesium di-tertiary butoxide in the condensation step has been explored to minimize the formation of impurities, including Impurity B.

Summary of Degradation Studies

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis1N HCl, 80°C10 hours8.66 scirp.org
Acid Hydrolysis0.1N HCl, 70°C6 hours23 ijper.org
Base Hydrolysis0.5N NaOH, 60°C24 hours45.97 scirp.org
Base Hydrolysis0.1N NaOH, 70°C10 hours50 ijper.org
Oxidation30% H2O2, 80°C2 days0.79 scirp.org
Oxidation3% H2O27 days19.02 ijper.org
Photolytic254 nm UV light24 hoursNo degradation scirp.org
PhotolyticDirect sunlight21 daysNo degradation ijper.org
Photolytic (Solution)254 nm UV light6 hours70 oup.com
Thermal50°C21 daysNo degradation ijper.org
Thermal80°C72 hoursNo degradation oup.com

Role of pH and Solvent Systems

The stability of Sofosbuvir is significantly dependent on pH. Forced degradation studies reveal that the drug is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of degradation products, including impurities like Impurity B. ijper.org

Under acidic conditions (e.g., 0.1 N to 1 N HCl), Sofosbuvir undergoes hydrolysis, resulting in cleavage of the molecule. ijper.orgscirp.org One study demonstrated that refluxing a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours led to 23% degradation. ijper.org Another study using 1 N HCl at 80°C for 10 hours resulted in 8.66% degradation. scirp.org The mechanism in acidic media is believed to involve hydrolysis, which can result in the formation of impurities.

Alkaline conditions have been shown to cause even more significant degradation. In one study, treating Sofosbuvir with 0.1 N NaOH at 70°C for 10 hours resulted in 50% degradation. ijper.org A separate investigation using 0.5 N NaOH at a lower temperature of 60°C, but for a longer duration of 24 hours, showed 45.97% degradation. scirp.org This suggests that both the strength of the base and the duration of exposure are critical factors.

The choice of solvent system is also crucial, not only in the reaction medium but also during purification and crystallization. The synthesis of Sofosbuvir and its intermediates involves various organic solvents, including toluene, methanol, and tetrahydrofuran. For instance, an alkali-mediated cyclization step is performed in methanol. The crystallization process is also sensitive to the solvent composition; a crystalline form of an impurity has been observed in crystallization products from a mixture of tert-butanol (B103910) and methanol. google.com The ratio of these solvents, ranging from 1:1 to 3:1 (tert-butanol:methanol), was found to be a key parameter in the formation of this crystalline impurity. google.com

The following table summarizes findings from forced degradation studies on Sofosbuvir under various pH conditions.

Table 1: Effect of pH on Sofosbuvir Degradation

Condition Temperature Duration Degradation (%) Source
0.1 N HCl 70°C 6 hours 23% ijper.org
1 N HCl 80°C 10 hours 8.66% scirp.org
0.1 N NaOH 70°C 10 hours 50% ijper.org
0.5 N NaOH 60°C 24 hours 45.97% scirp.org
0.1 M HCl Room Temp 6 hours Degradation Observed oup.com

Impact of Temperature and Reaction Time

Temperature and reaction time are critical parameters that directly influence the rate of formation of this compound. Elevated temperatures can accelerate degradation reactions and promote the formation of side products.

In the synthetic route, certain steps are exothermic and require strict temperature control. For example, during the methanesulfonylation step in one synthetic pathway, the temperature must be maintained below 30°C. Failure to control the temperature can lead to the decomposition of the sulfonate ester, which in turn reduces the yield of the desired product and likely increases impurity formation by 15-20%. Similarly, an acid-catalyzed methanolysis step is conducted at 80°C for 5 hours, indicating a specific temperature-time combination is necessary for optimal conversion while minimizing side reactions.

Forced degradation studies further illustrate the combined effect of temperature and time. As shown in Table 1, degradation under acidic and basic conditions is performed at elevated temperatures (60°C to 80°C) for several hours to accelerate the reactions. ijper.orgscirp.org Conversely, studies show that Sofosbuvir is relatively stable under thermal stress in the absence of harsh pH conditions. No significant degradation was observed when the drug was heated at 50°C for 21 days or at 80°C for two days in the absence of other stressors. ijper.orgscirp.org This highlights that temperature acts as a catalyst for degradation primarily in the presence of other reactive species, such as acids or bases.

The duration of the reaction or exposure is equally important. An alkali-mediated cyclization step in the synthesis is carried out for 8 to 16 hours, suggesting that a sufficient period is needed for the reaction to complete without leading to excessive degradation.

Table 2: Influence of Temperature and Time on Impurity Formation

Process/Condition Temperature Duration Observation Source
Acid Hydrolysis 70°C 6 hours 23% degradation ijper.org
Base Hydrolysis 60°C 24 hours 45.97% degradation scirp.org
Methanesulfonylation >30°C Not specified Promotes sulfonate ester decomposition, reducing yield by 15-20%
Thermal Stress 50°C 21 days No degradation observed ijper.org

Effect of Impurities in Starting Materials

The purity of starting materials and reagents is a cornerstone of controlling impurities in the final active pharmaceutical ingredient. Impurities present in the initial building blocks can be carried through the synthesis or can participate in side reactions to generate new impurities. europa.eu

In the synthesis of Sofosbuvir, the stoichiometry of reagents is critical. An excess of certain reagents can lead to the formation of impurities. For instance, the overuse of benzoyl chloride in a benzoylation step (molar ratios greater than 1:10) results in over-benzoylation, which generates higher-order impurities. Experimental trials found that a 1:5 ratio of the intermediate to benzoyl chloride provides a balance between reactivity and selectivity.

Table 3: Chemical Compounds Mentioned

Compound Name Role/Type
Sofosbuvir Active Pharmaceutical Ingredient
This compound Process-related impurity
Toluene Solvent
Triethylamine Reagent (Alkali)
Acetic acid Reagent (Acid)
Methanol Solvent
Potassium tert-butoxide Reagent (Alkali)
Tetrahydrofuran Solvent
Benzoyl chloride Reagent
Methylsulfonyl chloride Reagent
Pyridine Reagent/Solvent
tert-Butanol Solvent
Hydrochloric acid (HCl) Reagent (Acid)
Sodium hydroxide (NaOH) Reagent (Base)

Advanced Analytical Methodologies for Sofosbuvir Impurity B Profiling and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental in the analysis of Sofosbuvir (B1194449) and its impurities. These techniques provide the necessary sensitivity and resolution to detect and quantify trace amounts of impurities like Sofosbuvir impurity B.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 μm), which allows for higher separation efficiency, faster analysis times, and reduced solvent consumption compared to conventional HPLC. scirp.org The use of UHPLC is advantageous for the analysis of Sofosbuvir and its impurities as it can provide better resolution between closely eluting peaks and significantly shorten the run time. scirp.orgjptcp.com

A stability-indicating UPLC method was developed for the analysis of Sofosbuvir, which was superior to conventional RP-HPLC in terms of resolution and speed. scirp.org The method utilized an X-Bridge BEH C18 column (100 × 4.6 mm, 2.5 µm) and a gradient elution with a mobile phase of 0.1% formic acid and acetonitrile (B52724). scirp.org This UHPLC method was able to effectively separate Sofosbuvir from its degradation products, including a base degradation impurity B. scirp.org

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Elucidation of Formation Pathways of Impurity B

The definitive identification and structural characterization of this compound, along with a deeper understanding of its formation mechanisms, rely on the application of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed information on the molecule's mass, elemental composition, connectivity of atoms, and functional groups.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of impurities like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule.

In the analysis of a base degradation product of Sofosbuvir, identified as impurity B, HRMS analysis showed a protonated molecular ion [M+H]⁺ at an m/z of 412.0900. This accurate mass measurement corresponds to the molecular formula C₁₃H₂₀FN₃O₉P, with a minimal mass error of -3.7454 ppm. scirp.org The ability of HRMS to provide such precise mass data allows for the confident assignment of a molecular formula, a critical first step in the structural elucidation process. This level of accuracy helps to distinguish impurity B from other potential degradation products with similar nominal masses.

Table 1: HRMS Data for this compound

ParameterObserved Value
Ionization ModePositive
Molecular Ion[M+H]⁺
m/z412.0900
Proposed Molecular FormulaC₁₃H₂₀FN₃O₉P
Mass Error (ppm)-3.7454

This table summarizes the key high-resolution mass spectrometry data obtained for this compound, which was instrumental in determining its elemental composition.

The fragmentation pattern observed in the HRMS spectrum further supports the proposed structure. By analyzing the masses of the fragment ions, researchers can piece together the molecular structure, confirming the connectivity of the different subunits of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, including pharmaceutical impurities. A comprehensive suite of NMR experiments, including ¹H, ¹³C, ³¹P, and ¹⁹F NMR, provides detailed information about the chemical environment of each atom in the molecule.

For this compound, ¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. The presence of phosphorus and fluorine atoms in the Sofosbuvir structure makes ³¹P and ¹⁹F NMR particularly valuable for confirming the integrity of the phosphate (B84403) and fluorinated sugar moieties.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons. HSQC identifies direct one-bond correlations between protons and the carbons they are attached to, while HMBC reveals longer-range correlations (typically 2-3 bonds), which is crucial for piecing together the complete molecular structure. The structural confirmation of impurity B was achieved, in part, by comparing its NMR chemical shifts with those of the parent drug, Sofosbuvir. scirp.org

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays characteristic absorption bands corresponding to specific chemical bonds.

In the context of this compound, IR spectroscopy can be used to confirm the presence or absence of key functional groups and to track changes that occur during the degradation process. For instance, the presence of hydroxyl (-OH), carbonyl (C=O), amine (N-H), and phosphate (P=O) groups can be confirmed by their characteristic absorption frequencies. The structural confirmation of a base degradation product of Sofosbuvir, impurity B, was supported by FT-IR spectroscopy, which helped to verify the functional groups present in the elucidated structure. scirp.org

UV-Visible spectroscopy is a widely used technique in pharmaceutical analysis for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The chromophores present in the Sofosbuvir molecule and its impurities allow for their detection using this method.

For the analysis of Sofosbuvir and its related substances, a UV detector is often employed in conjunction with chromatographic techniques like HPLC. The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity and selectivity. In the development of an RP-HPLC method for the estimation of Sofosbuvir and its process-related impurity, a UV detector set at 260.0 nm was used for the analysis. d-nb.info This wavelength was likely chosen based on the UV absorption maxima of both the parent drug and the impurity of interest, ensuring that both could be detected and quantified effectively.

Application of Coupled Techniques for Comprehensive Impurity Analysis

The coupling of chromatographic separation techniques with powerful spectroscopic detectors provides a comprehensive approach for the analysis of complex samples, such as pharmaceutical formulations containing trace-level impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly well-suited for the detection and characterization of trace-level impurities and their degradation products in complex matrices.

In the multiple reaction monitoring (MRM) mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions, which provides a high degree of selectivity and sensitivity. For the analysis of Sofosbuvir, the protonated precursor ion ([M+H]⁺) at m/z 428.35 is often selected, and a specific product ion at m/z 279.26 is monitored. nih.gov This specific transition allows for the quantification of Sofosbuvir even in the presence of other co-eluting compounds.

The high sensitivity of LC-MS/MS makes it an ideal tool for identifying and characterizing degradation products of Sofosbuvir, including impurity B, at very low concentrations. This is crucial for ensuring the safety and efficacy of the drug product.

Development and Validation of Quantitative Analytical Methods for Impurity B

The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Sofosbuvir, the development and validation of robust analytical methods for quantifying process-related impurities, such as this compound (often referred to as the phosphoryl impurity), are mandated by regulatory bodies. researchgate.net These methods, typically employing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), must undergo rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate their suitability for their intended purpose. researchgate.netbohrium.com Validation studies establish that the analytical procedure is specific, linear, accurate, precise, and robust for the quantification of this compound. researchgate.net

Method validation ensures that the analytical procedure is reliable for the quantitative determination of impurities. This involves a series of studies to evaluate the method's performance characteristics.

Specificity Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. globalresearchonline.net For this compound, specificity is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. scirp.org The analytical method must be able to separate the impurity B peak from any degradation products formed, proving that there is no interference. scirp.org Successful methods show that all known impurity peaks are well-resolved from each other and from the main Sofosbuvir peak. conferenceworld.in

Linearity Linearity studies demonstrate that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. For this compound, a linear relationship between peak area and concentration has been established. researchgate.net A validated RP-HPLC method demonstrated linearity for the phosphoryl impurity over a concentration range of 10-30 μg/ml. researchgate.netbohrium.com The linearity is typically evaluated by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. globalresearchonline.netwisdomlib.org

Linearity of the Analytical Method for this compound

ParameterReported ValueReference
Concentration Range10 - 30 µg/mL researchgate.netbohrium.com
Correlation Coefficient (r²)> 0.999 (Typical Requirement) globalresearchonline.netwisdomlib.org

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies by spiking a sample with known quantities of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150%). globalresearchonline.netconferenceworld.in The method is considered accurate if the percentage of the impurity recovered is within a predefined acceptance range, commonly between 80.0% and 120.0% for impurities. conferenceworld.in For methods analyzing the primary compound, recovery is often expected to be within 98% to 102%. wisdomlib.org

Accuracy Parameters for Impurity Quantification

StudySpiking LevelsAcceptance Criterion (% Recovery)Reference
Accuracy (Recovery)LOQ, 50%, 100%, 150%, 250%80.0% - 120.0% conferenceworld.in

Precision Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (method precision) and intermediate precision (ruggedness). ijbpas.com Repeatability involves multiple measurements over a short time, while intermediate precision assesses variations within the same laboratory, such as on different days or with different analysts. conferenceworld.in The precision is expressed as the Relative Standard Deviation (%RSD). A validated method for a Sofosbuvir process-related impurity reported a %RSD of 0.043, indicating high precision. researchgate.netbohrium.com Generally, the acceptance criterion for %RSD is not more than 2.0%. globalresearchonline.net

Precision Results for this compound Analysis

ParameterReported %RSDGeneral Acceptance Limit (%RSD)Reference
Method Precision0.043≤ 2.0% researchgate.netbohrium.comglobalresearchonline.net

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

LOD : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. d-nb.info

LOQ : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. d-nb.info

These values are crucial for quantifying trace-level impurities. They are typically determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. d-nb.info For a process-related phosphoryl impurity of Sofosbuvir, specific LOD and LOQ values have been established. researchgate.netd-nb.info

LOD and LOQ for this compound

ParameterReported Value (%)Reported Value (Mass)Reference
Limit of Detection (LOD)0.03%0.12 µg researchgate.netbohrium.com
Limit of Quantitation (LOQ)1.50%0.375 µg researchgate.netd-nb.info

Robustness Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wisdomlib.org To test robustness, parameters such as the mobile phase composition, pH, and flow rate are intentionally varied. researchgate.net For instance, the effect of flow rate may be studied within a range of 0.9 to 1.2 ml/min. d-nb.info The method is deemed robust if the system suitability parameters remain within the predefined acceptance criteria during these variations. globalresearchonline.net

System Suitability Testing (SST) System suitability testing is an integral part of any analytical method, designed to verify that the chromatographic system is adequate for the intended analysis. nih.gov These tests are performed before sample analysis to ensure the system is performing within established parameters. researchgate.net Key SST parameters include tailing factor, number of theoretical plates, and the precision of replicate injections. researchgate.net

System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaReference
Tailing Factor (Asymmetry Factor)≤ 2.0 researchgate.net
Theoretical Plates (N)> 2000 researchgate.net
%RSD for Peak Area (replicate injections)< 2.0% researchgate.net

Strategies for Control and Mitigation of Sofosbuvir Impurity B

Process Optimization for Minimizing Impurity B Formation during Synthesis

Minimizing the formation of Impurity B from the outset is the most efficient strategy. This is primarily achieved by controlling the stereochemistry of the phosphorus center during the critical phosphorylation step of the synthesis.

The synthesis of Sofosbuvir (B1194449) involves the coupling of a protected nucleoside intermediate with a phosphorus-containing reagent. This reaction creates the chiral phosphorus center, leading to the formation of both the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer (Impurity B). Research has shown that the choice of protecting groups on the nucleoside and the reaction conditions can significantly influence the diastereomeric ratio of the product. researchgate.net

One critical parameter is the selection of the protecting group at the 3'-hydroxyl (3'-OH) position of the sugar moiety. A study investigating the stereoselective synthesis of Sofosbuvir demonstrated that different protecting groups directly impact the ratio of diastereomers formed during phosphorylation. While ester and carbonate-based protecting groups provided lower stereoselectivity, the use of a benzyl (B1604629) ether protecting group was found to be highly effective. researchgate.net This modification allowed the phosphorylation to proceed with a favorable 92:8 ratio of the desired (Sp)-isomer to the undesired Impurity B. researchgate.net This approach, based on a dynamic kinetic resolution of the phosphorylating agent, leverages the stereochemical instability of the reagent to favor the formation of the thermodynamically more stable product. researchgate.net

Table 1: Effect of 3'-OH Protecting Group on Diastereomeric Ratio (Sp : Rp) during Sofosbuvir Synthesis researchgate.net
3'-OH Protecting GroupResulting Diastereomeric Ratio (Sp-isomer : Impurity B)Notes
Ester-based groupsInferior StereoselectionLower ratio of the desired Sp-isomer was obtained.
Carbonate-based groupsInferior StereoselectionLower ratio of the desired Sp-isomer was obtained.
Benzyl ether92 : 8Significantly improved stereoselectivity in favor of the desired product.

Even with optimized synthetic routes, a certain percentage of Impurity B is typically formed. Therefore, efficient purification protocols are essential to remove the undesired diastereomer and achieve the high purity required for the final API. The primary methods employed for this separation are crystallization and chromatography. nih.gov

Crystallization is a highly effective technique for separating diastereomers. By carefully selecting the solvent system and controlling parameters such as temperature and cooling rate, it is possible to selectively crystallize the desired (Sp)-isomer, leaving the more soluble Impurity B in the mother liquor. researchgate.net One study detailed a specific protocol where a mixture of diastereomers was dissolved in diisopropyl ether, followed by the addition of hexane (B92381) as an anti-solvent. nih.gov By cooling the mixture to 5°C and allowing it to stand for 12 hours, the pure (Sp)-diastereomer was selectively precipitated and isolated by filtration. nih.gov Another synthetic approach reported the isolation of the desired isomer with a high diastereomeric ratio of over 50:1 through a single crystallization from anisole. nih.gov

Table 2: Examples of Purification Protocols for Removing Sofosbuvir Impurity B
Purification MethodSolvent System / ConditionsOutcomeReference
CrystallizationDissolution in diisopropyl ether, addition of hexane, cooling to 5°C for 12 hours.Selective precipitation and isolation of the pure (Sp)-isomer. nih.gov
CrystallizationSingle crystallization from anisole.Achieved a final diastereomeric ratio of >50:1 (Sp : Rp). nih.gov
Preparative ChromatographySupercritical Fluid Chromatography (SFC) with Chiralpak AS-H column.Adequate separation of (Sp) and (Rp) diastereomers. newdrugapprovals.org

While crystallization is often preferred for large-scale manufacturing, chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can also provide excellent separation of the diastereomers. newdrugapprovals.org

In-Process Control (IPC) Strategies for Monitoring Impurity B Levels

In-process controls are essential for monitoring the manufacturing process in real-time or near real-time, allowing for timely adjustments to ensure the final product meets its quality specifications. For Sofosbuvir, IPCs are focused on tracking the diastereomeric ratio and the removal of Impurity B.

Process Analytical Technology (PAT) provides tools for real-time monitoring of critical process parameters and quality attributes during manufacturing. Spectroscopic techniques, such as in-situ Infrared (IR) spectroscopy, can be employed to monitor reaction progress and the formation of different chemical species in real-time. nih.gov While specific applications for monitoring the diastereomeric ratio of Sofosbuvir in real-time are not widely published, PAT principles could theoretically be applied. By developing a chemometric model, it might be possible to use spectroscopic data to track the relative concentrations of the (Sp)- and (Rp)-isomers during the phosphorylation reaction, providing immediate feedback on the stereoselectivity of the process.

A robust sampling and testing plan is a cornerstone of in-process control. During the synthesis of Sofosbuvir, samples are systematically taken at critical stages to monitor the level of Impurity B.

Post-Phosphorylation: A sample of the crude reaction mixture is taken after the phosphorylation step is complete. This analysis provides the initial diastereomeric ratio and confirms that the reaction performed within the expected parameters.

Post-Purification: After each purification step, such as crystallization or chromatography, a sample is analyzed to determine the effectiveness of Impurity B removal. This confirms that the purification process is performing efficiently and that the intermediate material meets the required purity specifications before proceeding to the next step.

The primary analytical technique for these in-process tests is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. jmpas.comresearchgate.net Numerous HPLC methods have been developed and validated for the specific purpose of separating and quantifying Sofosbuvir from its diastereomer, Impurity B, and other related substances. jmpas.comresearchgate.net These methods provide the necessary specificity, precision, and accuracy for reliable process monitoring. fabad.org.trrasayanjournal.co.in

Table 3: Representative HPLC Parameters for In-Process Monitoring of this compound researchgate.net
ParameterCondition
ColumnAgilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm
Mobile PhaseIsocratic elution with 0.1% trifluoroacetic acid in water:acetonitrile (B52724) (50:50 v/v)
Detection Wavelength260 nm (UV)
Retention Time (Sofosbuvir)~3.7 minutes
Retention Time (Impurity)~5.7 minutes

By implementing these comprehensive control and mitigation strategies, manufacturers can consistently produce high-purity Sofosbuvir that meets the stringent quality standards required for pharmaceutical use, effectively controlling the levels of the undesired diastereomer, Impurity B.

Enhanced Purification Methodologies for Sofosbuvir Drug Substance

The control and mitigation of this compound in the final drug substance rely heavily on robust purification methodologies. Enhanced purification techniques are essential to ensure that the level of this and other impurities is consistently below the thresholds stipulated by regulatory bodies. The primary strategies for removing this compound involve advanced crystallization and chromatographic methods.

Crystallization and Recrystallization Optimization

Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs), including Sofosbuvir. This technique separates the desired API from impurities based on differences in their solubility in a given solvent system. Recrystallization, a subsequent purification process, involves dissolving the crystallized material and allowing it to crystallize again, which can significantly enhance purity.

The optimization of crystallization and recrystallization processes for the removal of this compound involves a systematic investigation of several key parameters:

Solvent Selection: The choice of solvent is paramount. An ideal solvent should exhibit high solubility for Sofosbuvir at elevated temperatures and low solubility at lower temperatures, while this compound should ideally remain soluble at lower temperatures. This differential solubility allows for the selective crystallization of Sofosbuvir, leaving the impurity in the mother liquor. A patent for the preparation of a Sofosbuvir impurity mentions the use of diethyl ether for recrystallization to obtain a high-purity solid. researchgate.net For Sofosbuvir itself, solvents such as isobutyl methyl ketone and methyl ethyl ketone have been used for crystallization. google.com

Temperature Profile: The cooling rate during crystallization significantly impacts crystal size, form, and purity. A controlled and optimized cooling profile can prevent the entrapment of impurities within the growing crystals of Sofosbuvir. For instance, a process for crystalline Sofosbuvir involves dissolving the compound at 50-60°C and then cooling to 20°C to induce precipitation. google.com

Supersaturation Control: Supersaturation is the driving force for crystallization. Controlling the level of supersaturation is crucial for achieving the desired crystal attributes and purity. Slow addition of an anti-solvent or controlled solvent evaporation are common techniques to manage supersaturation.

Seeding: The introduction of seed crystals can control the onset of crystallization, promote the formation of the desired crystal form, and lead to a more uniform crystal size distribution, which can facilitate the exclusion of impurities.

The effectiveness of these optimization strategies is typically evaluated by analyzing the purity of the resulting Sofosbuvir crystals at each step. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantifying the levels of this compound and other related substances.

Table 1: Exemplary Parameters for Crystallization Optimization of Sofosbuvir This table presents examples of parameters that would be systematically varied during the optimization of a crystallization process to remove impurities like this compound.

ParameterInvestigated Range/ConditionsRationale
Solvent System Single solvents (e.g., isopropanol, ethyl acetate, acetone), Binary solvent mixtures (e.g., methanol/water, dichloromethane/heptane)To identify a system with optimal differential solubility for Sofosbuvir and this compound.
Dissolution Temp. 40°C to boiling point of the solventTo ensure complete dissolution of the crude Sofosbuvir and impurities, forming a homogeneous solution prior to cooling.
Cooling Rate 0.1°C/min, 0.5°C/min, 1°C/min, crash coolingTo study the effect of cooling speed on crystal size and impurity incorporation. Slower cooling generally yields higher purity.
Final Temp. -5°C, 0°C, 20-25°C (Room Temperature)To maximize the yield of the crystallized Sofosbuvir while keeping this compound in the solution.
Agitation Speed 50 RPM, 100 RPM, 200 RPMTo maintain a homogeneous suspension, promote mass transfer, and prevent the settling of crystals, which can affect crystal growth and purity.
Seeding Unseeded, Seeding with 0.1% w/w, 1% w/w of Sofosbuvir crystalsTo control the nucleation process, achieve a consistent crystal form, and potentially improve impurity rejection by promoting ordered crystal growth.

Chromatographic Purification Techniques (Preparative Chromatography)

When crystallization alone is insufficient to reduce this compound to the required levels, chromatographic techniques, particularly preparative High-Performance Liquid Chromatography (preparative HPLC), are employed. This method offers high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.

The development of a preparative HPLC method for the removal of this compound involves the optimization of several parameters to achieve a balance between purity, yield, and throughput:

Stationary Phase Selection: Reversed-phase chromatography with a C18 stationary phase is commonly used for the separation of Sofosbuvir and its impurities due to its ability to effectively separate compounds with moderate polarity. conferenceworld.inbohrium.comresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The composition of the mobile phase is optimized to achieve the best separation (resolution) between Sofosbuvir and this compound. A common mobile phase involves a combination of 0.1% formic acid in water and acetonitrile. conferenceworld.in Another method utilizes 0.1% trifluoroacetic acid in a water:acetonitrile mixture. bohrium.comresearchgate.net

Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve a good separation of all impurities with varying polarities in a reasonable timeframe.

Detection and Fraction Collection: A UV detector is typically used to monitor the separation, with a wavelength of around 260 nm being effective for Sofosbuvir and its impurities. conferenceworld.inbohrium.comresearchgate.net Fractions are collected as the compounds elute from the column, with the fractions containing the purified Sofosbuvir being separated from those containing this compound.

Table 2: Typical Parameters for Preparative HPLC Purification of Sofosbuvir This table outlines a set of starting parameters for a preparative HPLC method designed to separate Sofosbuvir from its impurities, including impurity B. These parameters would be further optimized for industrial-scale purification.

ParameterConditionPurpose
Stationary Phase C18 silica, 5-10 µm particle sizeProvides a non-polar surface for the separation of Sofosbuvir and its impurities based on hydrophobicity.
Column Preparative scale dimensions (e.g., 250 mm x 20 mm)To accommodate the larger sample loads required for bulk purification. conferenceworld.in
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in WaterThe aqueous component of the mobile phase, with an acidic modifier to improve peak shape and resolution.
Mobile Phase B Acetonitrile or MethanolThe organic component of the mobile phase, the concentration of which is varied to elute the compounds from the column.
Elution Mode GradientAllows for the effective separation of compounds with a range of polarities, ensuring that both early and late-eluting impurities are resolved from the main compound.
Flow Rate 15-25 mL/min (dependent on column dimensions)Optimized to provide a balance between separation efficiency and the time required for the purification run.
Detection UV at 260 nmTo monitor the elution of Sofosbuvir and its impurities, allowing for the accurate collection of fractions containing the purified product. conferenceworld.inbohrium.comresearchgate.net
Injection Volume Dependent on the concentration of the crude sample and column capacityMaximized to increase throughput without overloading the column, which would compromise the separation quality.

Regulatory Science and Quality Assurance Perspectives on Sofosbuvir Impurity B

Current Pharmaceutical Regulations and Guidelines for Impurities (e.g., ICH Q3A/B, ICH M7)

The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established a comprehensive framework for the control of impurities. researchgate.net Key guidelines governing impurities in new drug substances and products include ICH Q3A(R2) and ICH Q3B(R2), respectively. fda.govmedcraveonline.com Additionally, ICH M7(R1) provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. fda.gov

ICH Q3A(R2) provides guidance for registration applications on the content and qualification of impurities in new drug substances produced by chemical synthesis. bioscience.co.uk It outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. jmpas.com Similarly, ICH Q3B(R2) addresses impurities in new drug products, focusing on degradation products that may form during manufacturing or upon storage. swissmedic.chfda.govmedchemexpress.com These guidelines are intended to ensure that impurities are maintained at levels that are safe for patient consumption. researchgate.net

The ICH M7 guideline is specifically focused on impurities that have the potential to be mutagenic and therefore carcinogenic. cenmed.com It provides a framework for identifying, categorizing, qualifying, and controlling these types of impurities, often requiring more stringent control limits than non-mutagenic impurities. fda.govimmunomart.com This guideline complements ICH Q3A and Q3B by providing a specific risk-based approach for mutagenic impurities. cenmed.com

Classification of Impurities in Pharmaceutical Development

According to ICH guidelines, impurities in a drug substance are defined as any component that is not the chemical entity defined as the new drug substance. ijdra.com These are broadly classified into three main categories:

Organic Impurities : These can arise during the manufacturing process (process-related) or during storage of the new drug substance (degradation products). ijdra.com They can be identified or unidentified, volatile or non-volatile, and include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ijdra.comscirp.org Sofosbuvir (B1194449) impurity B is classified as an organic impurity. nih.goveuropa.eufda.gov

Inorganic Impurities : These are impurities that result from the manufacturing process and are normally known and identified. scirp.org Examples include reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. researchgate.net

Residual Solvents : These are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product. researchgate.net As they cannot be completely removed by practical manufacturing techniques, their control is addressed by the ICH Q3C guideline.

Table 1: Classification of Pharmaceutical Impurities
Impurity CategoryDescriptionExamples
Organic ImpuritiesProcess-related or drug-related compounds. Can arise during manufacturing or storage.Starting Materials, By-products, Intermediates, Degradation Products, Reagents, Sofosbuvir Impurity B
Inorganic ImpuritiesResult from the manufacturing process; typically known and identified.Heavy Metals, Inorganic Salts, Catalysts, Reagents
Residual SolventsOrganic volatile chemicals used in synthesis or formulation.Ethanol, Acetone, Methylene Chloride

Reporting Thresholds and Qualification Limits for Impurity B from an Analytical and Regulatory Documentation Perspective

The thresholds for reporting, identifying, and qualifying organic impurities in a drug substance are dictated by the ICH Q3A(R2) guideline and are based on the Maximum Daily Dose (MDD) of the active pharmaceutical ingredient (API). jmpas.comich.org For Sofosbuvir, the standard daily dose is 400 mg. pharmabeginers.compharmaguideline.com Based on an MDD of ≤2 g/day , the following thresholds apply to its impurities, including Impurity B:

Reporting Threshold : The level above which an impurity must be reported in the regulatory submission. safetyculture.com For an MDD of 400 mg, this is 0.05%. jmpas.comijpsi.org

Identification Threshold : The level above which the structure of an impurity must be determined. safetyculture.com For an MDD of 400 mg, this is 0.10% or a total daily intake (TDI) of 1.0 mg, whichever is lower. jmpas.com

Qualification Threshold : The level above which an impurity's biological safety must be established. safetyculture.com For an MDD of 400 mg, this is 0.15% or a TDI of 1.0 mg, whichever is lower. jmpas.com

Any impurity found at a level exceeding the qualification threshold must be qualified, meaning data must be acquired and evaluated to establish its biological safety at the specified level. ijpsi.org

Table 2: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg TDI (whichever is lower)0.15% or 1.0 mg TDI (whichever is lower)
> 2 g/day0.03%0.05%0.05%

Risk Assessment Methodologies for Impurity B in Drug Substance and Drug Product

A risk-based approach is fundamental to the management of impurities throughout a product's lifecycle. ich.org A preliminary risk assessment should be conducted to identify and evaluate all potential impurities at both the drug substance and drug product level. This assessment involves a thorough evaluation of the manufacturing process, potential degradation pathways, and the chemical properties of all materials used. ich.org For this compound, the risk assessment would focus on understanding its formation, its potential impact on product quality, and ultimately, patient safety.

The risk assessment process for an impurity like this compound typically involves:

Hazard Identification : Identifying the potential sources and formation mechanisms of the impurity.

Risk Analysis : Evaluating the probability of the impurity being present in the final product at levels that could pose a risk.

Risk Evaluation : Comparing the identified and analyzed risk against given risk criteria.

Application of Quality Risk Management (QRM) Principles for Impurity Control

Quality Risk Management (QRM) is a systematic process for the assessment, control, communication, and review of risks to the quality of a pharmaceutical product. researchgate.net The principles of QRM, as outlined in ICH Q9, are integral to developing a robust control strategy for impurities like this compound. ich.orgconferenceworld.in

The two primary principles of QRM are:

The evaluation of risk to quality should be based on scientific knowledge and ultimately link to the protection of the patient. researchgate.net

The level of effort, formality, and documentation of the QRM process should be commensurate with the level of risk. researchgate.net

Applying QRM to impurity control involves a proactive approach to identify and mitigate potential risks. ich.org This includes a comprehensive understanding of the manufacturing process to identify parameters that could affect the formation of Impurity B. Tools such as Failure Mode Effects Analysis (FMEA) or Hazard Analysis and Critical Control Points (HACCP) can be used to systematically assess risks and identify critical control points in the manufacturing process. The output of the QRM process is a robust control strategy that ensures the impurity is consistently maintained at or below its qualified level. fda.gov

Strategies for Demonstrating Control of Impurity B for Regulatory Submission

Demonstrating control of this compound for a regulatory submission requires a comprehensive control strategy. fda.gov This strategy is built upon product and process understanding and includes controls on input materials, in-process controls, and specifications for the final drug substance and drug product.

The control strategy for Impurity B would typically include:

Control of Starting Materials and Intermediates : Setting appropriate specifications for raw materials and intermediates to minimize the introduction of the impurity or its precursors.

Process Controls : Identifying and controlling critical process parameters that influence the formation and purging of Impurity B.

Specifications : Establishing a scientifically justified acceptance criterion for Impurity B in the drug substance and/or drug product specification, which should be no higher than the qualified level.

Analytical Method Validation for Regulatory Compliance

A critical component of the control strategy is a validated analytical method for the reliable detection and quantification of this compound. swissmedic.ch The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Several studies have reported the development and validation of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Sofosbuvir and its impurities. immunomart.com

Validation of an analytical method for impurity quantification involves assessing various parameters:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, and matrix components.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range. immunomart.com

Accuracy : The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

Limit of Detection (LOD) : The lowest amount of the impurity in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of the impurity in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the reporting threshold. swissmedic.ch

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for an Impurity Quantification Method (RP-HPLC)
Validation ParameterPurposeTypical Acceptance Criteria
SpecificityTo ensure the method can separate the impurity from the API and other potential impurities.Peak purity of the analyte and impurity peaks should be demonstrated.
LinearityTo demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
AccuracyTo determine the closeness of the measured value to the true value.Recovery of 80.0% - 120.0% for spiked samples at various levels.
Precision (Repeatability)To assess the method's performance under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 5.0%
Limit of Quantitation (LOQ)To establish the lowest concentration that can be reliably quantified.Signal-to-noise ratio ≥ 10; must be ≤ reporting threshold.
RobustnessTo evaluate the method's reliability with minor variations in parameters (e.g., flow rate, pH).System suitability parameters should remain within acceptable limits.

Compound Names Mentioned in the Article

Table 4: List of Compounds
Compound Name
Sofosbuvir
This compound
Ethanol
Acetone
Methylene Chloride

Impurity Reference Standard Characterization

The establishment of a highly purified and well-characterized reference standard for this compound is a fundamental prerequisite for its effective control in the final drug product. Regulatory authorities require a comprehensive characterization of this reference standard to ensure its identity, purity, and potency are unequivocally established. This characterization serves as the basis for the development and validation of analytical methods used to detect and quantify the impurity in routine quality control testing of Sofosbuvir drug products.

High-Performance Liquid Chromatography (HPLC): This is a primary technique used to determine the purity of the reference standard and to establish its chromatographic profile, including its retention time relative to Sofosbuvir. A draft monograph from the World Health Organization (WHO) indicates that this compound has a relative retention time of approximately 1.05 when analyzed by a specified HPLC method. who.int

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the impurity, which in turn confirms its elemental composition and molecular formula (C22H29FN3O9P). cenmed.com Fragmentation patterns observed in MS/MS analysis provide further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of this compound. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon signals, provide a complete picture of the molecule's atomic connectivity. daicelpharmastandards.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a characteristic fingerprint. daicelpharmastandards.com

A representative data table summarizing the expected characterization information for a this compound reference standard is presented below.

Table 1: Representative Characterization Data for this compound Reference Standard

Analytical Technique Parameter Expected Result
HPLC Purity ≥ 98.0%
Relative Retention Time (vs. Sofosbuvir) Approximately 1.05 who.int
High-Resolution Mass Spectrometry (HRMS) Molecular Formula C22H29FN3O9P cenmed.com
Molecular Weight 529.45 g/mol cenmed.com
¹H NMR Spectroscopy Chemical Shifts and Multiplicities Consistent with the proposed structure
¹³C NMR Spectroscopy Number of Signals and Chemical Shifts Consistent with the proposed structure

The availability of a thoroughly characterized reference standard for this compound is crucial for the accurate quantification of this impurity in the drug product, ensuring that its levels are maintained within the justified acceptance criteria. venkatasailifesciences.com

Justification of Acceptance Criteria for Impurity B Levels in Drug Products

The establishment of acceptance criteria for this compound in the drug product is a critical aspect of ensuring its quality, safety, and efficacy. These limits are not arbitrary but are based on a rigorous scientific and regulatory framework, primarily guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q3B(R2) on impurities in new drug products. fda.gov The justification for the proposed acceptance criteria must be provided in the regulatory submission and is subject to review and approval by regulatory authorities.

The process of justifying the acceptance criteria for this compound involves several key considerations:

Qualification of the Impurity: An impurity is considered qualified when its safety has been established. The level of any degradation product present in a new drug product that has been adequately tested in safety and/or clinical studies is considered qualified. fda.gov If the levels of Impurity B in the proposed commercial product are not higher than those in batches used in pivotal clinical trials, its safety at those levels is generally considered to be supported.

Identification and Reporting Thresholds: The ICH Q3B(R2) guideline provides thresholds for reporting and identifying degradation products in new drug products. For a maximum daily dose of more than 100 mg to 2 g of Sofosbuvir, the identification threshold is 0.2% or 1 mg per day total daily intake, whichever is lower. Any impurity found at a level above this threshold must be identified.

Safety-Based Limits: For impurities that are not qualified through clinical trial experience, a toxicological risk assessment may be necessary to establish a safe level of exposure. This involves evaluating the genotoxic and general toxicological potential of the impurity. Concepts such as the Threshold of Toxicological Concern (TTC) can be applied for unstudied chemicals to define an acceptable intake that poses a negligible risk. aifa.gov.it For mutagenic impurities, a TTC-based acceptable intake of 1.5 µg per person per day is often used as a default for long-term treatments. aifa.gov.it

Manufacturing Process Capability: The acceptance criteria should also be consistent with the level of the impurity that can be reliably achieved by the manufacturing process under Good Manufacturing Practices (GMP). fda.gov Data from multiple batches manufactured at the commercial scale are used to demonstrate process consistency and capability.

Stability of the Drug Product: The acceptance criteria must account for any increase in the level of Impurity B during the shelf-life of the drug product. Stability studies conducted under long-term and accelerated conditions provide the data to support the proposed shelf-life and storage conditions. fda.gov

A risk-based approach is central to the justification of acceptance criteria. fda.gov This involves a comprehensive evaluation of the potential sources and formation pathways of Impurity B, its potential impact on the safety and efficacy of the drug product, and the effectiveness of the control strategy.

The following table illustrates the key elements in the justification of acceptance criteria for this compound.

Table 2: Framework for Justification of Acceptance Criteria for this compound

Justification Element Description Regulatory Guidance
Qualification Demonstrating the safety of the impurity at the proposed level through clinical data, toxicological studies, or by demonstrating it is a significant metabolite. fda.gov ICH Q3B(R2)
Identification Threshold The level above which an impurity must be structurally identified. ICH Q3B(R2)
Safety Assessment Toxicological evaluation to establish a safe daily intake, especially for impurities exceeding qualification thresholds. This may involve assessing mutagenicity. aifa.gov.it ICH M7
Process Capability The level of the impurity that is consistently achieved by the validated manufacturing process. ICH Q6A

| Stability Data | Data from stability studies demonstrating the change in the impurity level over the proposed shelf-life of the drug product. | ICH Q1A(R2) |

Ultimately, the acceptance criterion for this compound in the drug product specification is a balance between what is scientifically sound, technically achievable, and protective of patient safety.

Trends in Impurity Management and Advanced Analytical Control Technologies

The management and control of impurities in pharmaceutical products are continuously evolving, driven by advancements in analytical technologies and a paradigm shift towards a more proactive, risk-based approach to quality assurance. For impurities like this compound, these trends offer opportunities for more robust control strategies and a deeper understanding of their formation and fate.

A significant trend in impurity management is the adoption of Process Analytical Technology (PAT) . PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. longdom.org By implementing PAT, manufacturers can move from a reactive, end-product testing approach to a proactive, real-time quality assurance model.

Key aspects of PAT and advanced analytical control technologies relevant to the management of this compound include:

Real-Time Monitoring: The integration of in-line or on-line analytical instruments into the manufacturing process allows for the real-time monitoring of critical process parameters (CPPs) that may influence the formation of Impurity B. pipharmaintelligence.com This continuous data stream enables immediate adjustments to the process to prevent the formation of the impurity or to ensure it remains within acceptable limits. europeanpharmaceuticalreview.com

Advanced Analytical Techniques: The use of advanced and often hyphenated analytical techniques provides greater sensitivity and specificity for impurity detection and characterization. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) can provide rapid and accurate quantification of trace-level impurities. daicelpharmastandards.com

Continuous Manufacturing: PAT is a key enabler of continuous manufacturing, a modern approach to pharmaceutical production where materials are continuously fed into and transformed within an integrated process. ispe.org Continuous manufacturing, coupled with real-time monitoring, can lead to more consistent product quality and a reduction in the variability that can lead to impurity formation. valgenesis.com

Quality by Design (QbD): The principles of QbD are central to modern impurity management. QbD involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. longdom.org By understanding the factors that can lead to the formation of this compound, a robust control strategy can be designed to mitigate these risks.

The following table summarizes some of the advanced analytical control technologies and their application in impurity management.

Table 3: Advanced Analytical Control Technologies for Impurity Management

Technology Application in Impurity Management Benefits
Process Analytical Technology (PAT) Real-time monitoring and control of processes to minimize impurity formation. longdom.org Proactive quality control, reduced batch failures, enhanced process understanding.
Hyphenated Chromatographic Techniques (e.g., UPLC-MS) Rapid and sensitive detection, identification, and quantification of impurities. daicelpharmastandards.com High specificity and sensitivity, detailed structural information.
Continuous Manufacturing Consistent production environment, reducing process variability that can lead to impurities. ispe.org Improved product quality, increased efficiency, reduced costs.

| Real-Time Release Testing (RTRT) | The ability to evaluate and ensure the quality of in-process and/or final product based on process data. | Reduced testing cycle times, more efficient release of product. |

The future of impurity management for compounds like this compound will likely involve a greater integration of these advanced technologies, leading to more efficient and robust manufacturing processes that consistently deliver high-quality, safe, and effective medicines.

Future Research Directions and Unaddressed Challenges in Sofosbuvir Impurity B Studies

Novel Synthetic Approaches for Reduced Impurity B Formation

The development of novel synthetic routes for Sofosbuvir (B1194449) is crucial for minimizing the formation of Impurity B and other related substances. Research focuses on optimizing reaction conditions and exploring alternative reagents to enhance yield and purity.

One area of investigation involves modifying the coupling reaction, a key step in Sofosbuvir synthesis. Traditional methods can lead to the formation of diastereomeric impurities, including Impurity B. Alternative strategies aim to improve the stereoselectivity of this reaction. For instance, processes that avoid the use of Grignard reagents, which can contribute to a higher impurity profile, are being explored. google.com Instead, the use of metallic salts like magnesium chloride is being investigated to facilitate the reaction at room temperature, which is more advantageous for commercial production. google.com

Another approach involves the strategic use of protecting groups and controlled reaction conditions. For example, a patented method describes a multi-step synthesis where careful selection of reagents and control of parameters like temperature and pH are employed to achieve high purity of the final product. google.com This method emphasizes a reasonable process design and simple operation to ensure a controllable reaction process. google.com

The quest for the desired stereoisomer of Sofosbuvir, which is essential for its efficacy and safety, drives innovation in both synthetic and biocatalytic methods. researchgate.net Chiral phosphoramidate (B1195095) chemistry is a key focus, with efforts to develop enzymatic processes that can selectively hydrolyze the unwanted diastereomer, thereby purifying the active drug substance. researchgate.net

Key areas for future research in synthetic approaches include:

Development of more stereoselective phosphoramidation reactions: This would directly address the formation of the diastereomeric Impurity B.

Exploration of enzymatic resolutions: Biocatalysis offers a highly specific and environmentally friendly way to separate the desired Sofosbuvir isomer from its impurities. researchgate.net

Continuous flow chemistry: This technology can offer better control over reaction parameters, potentially leading to reduced impurity formation and improved process consistency.

Advanced Spectroscopic Techniques for In-situ Monitoring of Impurity B Formation

The implementation of Process Analytical Technology (PAT) is becoming increasingly important in pharmaceutical manufacturing to ensure final product quality through timely measurements. xuetangonline.com Advanced spectroscopic techniques are at the forefront of PAT, enabling real-time, in-situ monitoring of chemical reactions, which can be pivotal in understanding and controlling the formation of impurities like Sofosbuvir Impurity B.

Techniques such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be integrated directly into the reaction vessel. xuetangonline.com These methods provide continuous data on the concentration of reactants, intermediates, products, and impurities throughout the synthesis process. This real-time information allows for immediate adjustments to process parameters, such as temperature or reagent addition rate, to minimize the formation of Impurity B.

For example, Attenuated Total Reflection (ATR)-FTIR spectroscopy is a powerful tool for monitoring reaction kinetics and identifying transient intermediates. By inserting an ATR probe into the reactor, chemists can track the disappearance of starting materials and the appearance of both the desired product and any impurities in real time.

Challenges and future directions in this area include:

Developing robust calibration models: The accuracy of spectroscopic measurements relies on the development of reliable chemometric models that can correlate spectral data with the concentration of specific components in a complex reaction mixture.

Improving probe technology: The design of probes that can withstand harsh reaction conditions (e.g., high pressure, corrosive reagents) is essential for the broad applicability of these techniques.

Data integration and automation: The large datasets generated by in-situ monitoring require sophisticated software for real-time analysis and integration with automated process control systems.

Below is a table summarizing advanced spectroscopic techniques for in-situ monitoring:

Predictive Modeling for Impurity Formation Kinetics and Degradation Pathways

Computational modeling is a powerful tool for predicting the formation of impurities and understanding their degradation pathways. nih.gov By simulating the reaction environment, these models can help identify the key factors that lead to the formation of this compound.

Kinetic modeling can be used to develop mathematical representations of the reaction rates involved in the synthesis of Sofosbuvir and the formation of its impurities. These models can incorporate various parameters, such as temperature, concentration of reactants and catalysts, and pH. By analyzing the model, researchers can identify the conditions that favor the formation of the desired product while minimizing the generation of Impurity B.

Quantum mechanics (QM) and molecular mechanics (MM) simulations can provide insights into the reaction mechanisms at a molecular level. nih.gov These methods can be used to calculate the energy barriers for different reaction pathways, helping to explain why certain impurities are formed under specific conditions.

Predictive models for degradation pathways are also crucial for ensuring the stability of the drug substance. Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, and heat, provide experimental data that can be used to develop and validate these models. scirp.orgijper.org For instance, studies have shown that Sofosbuvir degrades under acidic, basic, and oxidative conditions. scirp.orgijper.org Computational tools can then be used to predict the structures of the degradation products and elucidate the mechanisms of their formation.

Future research in this area should focus on:

Integrating experimental data with computational models: Combining in-situ monitoring data with kinetic and mechanistic models can lead to more accurate and predictive tools.

Developing user-friendly software: Making these advanced modeling tools more accessible to process chemists can accelerate the optimization of synthetic processes.

Expanding databases of reaction kinetics and mechanisms: A larger and more comprehensive database will improve the accuracy of predictive models. nih.gov

Green Chemistry Approaches to Impurity Control in Sofosbuvir Manufacturing

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact of these processes. mdpi.com In the context of Sofosbuvir synthesis, green chemistry approaches can also lead to improved impurity profiles.

Key green chemistry strategies for controlling Impurity B include:

Use of greener solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water or bio-based solvents, can significantly reduce the environmental footprint of the synthesis. mdpi.com Research into solvent-free reaction conditions is also a promising area. mdpi.com

Catalysis: The use of highly efficient and selective catalysts can reduce energy consumption and waste generation. mdpi.com Biocatalysis, in particular, offers the potential for highly specific transformations under mild reaction conditions. mdpi.com

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste.

Energy efficiency: Utilizing methods like microwave-assisted synthesis can reduce reaction times and energy consumption. mdpi.com

The development of eco-friendly analytical methods for the determination of Sofosbuvir and its impurities is also an important aspect of green chemistry. researchgate.net For example, spectrophotometric methods that avoid the use of large quantities of organic solvents are being developed. nih.gov

Below is a table summarizing green chemistry approaches for impurity control:

Q & A

Q. What methodological considerations are critical when developing a stability-indicating HPLC method for this compound under forced degradation conditions?

  • Methodological Answer : Key steps include: (1) Subjecting Sofosbuvir to forced degradation (acid/base hydrolysis, oxidative, thermal, and photolytic stress); (2) Demonstrating specificity by achieving baseline separation (resolution ≥2) between degradation products and Impurity B; (3) Validating accuracy (recovery 80–120%) and precision (%RSD ≤2%) in degraded matrices. Photodiode array detection confirms peak purity (angle threshold <0.1°) to rule out co-elution .

Q. How can researchers resolve co-elution challenges between this compound and isobaric degradation products?

  • Methodological Answer : Orthogonal separation techniques are recommended: (a) Adjust column chemistry (e.g., switch from C18 to phenyl-hexyl stationary phases); (b) Optimize gradient elution parameters (slope, hold time) based on pKa/logP of impurities; (c) Employ two-dimensional liquid chromatography (2D-LC) with heart-cutting for unresolved peaks, coupled with tandem mass spectrometry (MS/MS) for structural confirmation .

Q. What statistical approaches address contradictory data on Impurity B levels across stability studies?

  • Methodological Answer : Conduct multivariate analysis to evaluate: (1) Experimental variables (e.g., column lot, mobile phase pH variation ±0.2); (2) Environmental factors (e.g., humidity during sample preparation); (3) Use ANOVA with post-hoc Tukey tests to identify inter-laboratory differences. Outlier detection is validated via Grubbs’ test (α=0.05) .

Methodological Validation Focus

Q. What validation parameters are essential for quantifying Impurity B at trace levels (<0.1%)?

  • Methodological Answer : Establish: (1) Limit of detection (LOD; S/N ≥3) and limit of quantification (LOQ; S/N ≥10) via serial dilution; (2) Linearity from LOQ to 150% specification limit (R² ≥0.999); (3) Intermediate precision across three days with different analysts/instruments (%RSD ≤5%); (4) Extraction recovery using placebo spiking at LOQ, 100%, and 150% levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity B
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.